2-(5-Fluoro-2-methylphenyl)-5-methylbenzoic acid
Description
2-(5-Fluoro-2-methylphenyl)-5-methylbenzoic acid is an organic compound with a unique structure that includes a fluorine atom and two methyl groups attached to a benzoic acid core
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-6-12(14(7-9)15(17)18)13-8-11(16)5-4-10(13)2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRSFRFEZDEVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689329 | |
| Record name | 5'-Fluoro-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-35-5 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5′-fluoro-2′,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261926-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Fluoro-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)-5-methylbenzoic acid typically involves the use of 5-fluoro-2-methylphenylboronic acid as a key intermediate . The synthetic route may include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 5-fluoro-2-methylphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, followed by efficient purification and oxidation steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
2-(5-Fluoro-2-methylphenyl)-5-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity . The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Shares the fluorine and methyl groups but lacks the benzoic acid moiety.
4-Fluoro-2-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a methyl group.
2,6-Difluoroaniline: Contains fluorine atoms but differs in the overall structure and functional groups.
Uniqueness
2-(5-Fluoro-2-methylphenyl)-5-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
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